molecular formula C10H15F3O2 B8792536 Ethyl 4-(trifluoromethyl)cyclohexane-1-carboxylate CAS No. 95233-29-7

Ethyl 4-(trifluoromethyl)cyclohexane-1-carboxylate

Cat. No.: B8792536
CAS No.: 95233-29-7
M. Wt: 224.22 g/mol
InChI Key: WZAKKJFHOHVTHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(trifluoromethyl)cyclohexane-1-carboxylate is a useful research compound. Its molecular formula is C10H15F3O2 and its molecular weight is 224.22 g/mol. The purity is usually 95%.
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Properties

CAS No.

95233-29-7

Molecular Formula

C10H15F3O2

Molecular Weight

224.22 g/mol

IUPAC Name

ethyl 4-(trifluoromethyl)cyclohexane-1-carboxylate

InChI

InChI=1S/C10H15F3O2/c1-2-15-9(14)7-3-5-8(6-4-7)10(11,12)13/h7-8H,2-6H2,1H3

InChI Key

WZAKKJFHOHVTHQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(CC1)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 0.47 mol of ethyl 4-trifluoromethylbenzoate (prepared from 4-trifluoromethylbenzoyl chloride, ethanol and pyridine), 1000 ml of ethanol and 20 g of rhodium/activated charcoal (5%) is hydrogenated for 5 hours under a pressure of 5 bar and at a temperature of 60° C. The ethyl 4-trifluoromethylcyclohexanecarboxylate (cis/trans =87%/13%) obtained after removal of the catalyst by filtration and removal of the solvent is, without prior purification, suspended in 300 ml of water and treated with 70 g of 30% sodium hydroxide solution, and the mixture is briefly heated to boiling and stirred at room temperature for 18 hours. Acidification using hydrochloric acid gives the carboxylic acid as a cis/trans mixture.
Quantity
0.47 mol
Type
reactant
Reaction Step One
Quantity
20 g
Type
catalyst
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Ethyl 4-trifluoromethylbenzoate (4.9 g) was dissolved in ethanol (60 ml) and catalyst (5% rhodium on alumina, 0.5 g) added. Reduction with hydrogen gas was effected at ambient temperature at 50 atmospheres pressure until the theoretical quantity of hydrogen had been absorbed. The catalyst was removed by filtration through "hyflo" filter aid and the solvent was removed by evaporation to provide crude ethyl 4-trifluoromethylcyclohexane-1-carboxylate.
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

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